

Physicochemical Properties of H-Arg-Trp-OH.TFA: An In-depth Technical Guide

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Compound of Interest

Compound Name: *H-Arg-Trp-OH.TFA*

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This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide **H-Arg-Trp-OH.TFA** (Arginyl-Tryptophan Trifluoroacetate). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and conceptual diagrams to support research and development activities involving this compound.

Introduction

H-Arg-Trp-OH is a dipeptide composed of the amino acids L-Arginine and L-Tryptophan. The trifluoroacetate (TFA) salt is a common form for this peptide, often resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent. This guide focuses on the physicochemical characteristics of **H-Arg-Trp-OH.TFA**, which are crucial for its handling, formulation, and application in various research settings, including its potential as an antimicrobial agent. The presence of the positively charged guanidinium group from arginine and the aromatic indole side chain from tryptophan imparts unique properties to this molecule.^[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of H-Arg-Trp-OH and its common salt forms. Where specific experimental data for the TFA salt is not available, information for the free dipeptide or hydrochloride salt is provided as a reference.

Property	Value	Reference / Method
Chemical Structure	(Structure of H-Arg-Trp-OH)	
IUPAC Name	(2S)-2-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid	
Molecular Formula	C ₁₇ H ₂₄ N ₆ O ₃ (for free dipeptide)	[1][2]
Molecular Weight	360.42 g/mol (for free dipeptide)	[1][2]
	433.33 g/mol (for dihydrochloride salt)	[3]
CAS Number	25615-38-7 (for H-Arg-Trp-OH)	[1][2]
	276880-00-3 (for H-Arg-Trp-OH·2HCl)	[3]
Appearance	Pink powder	[1]
Solubility	Soluble in water	[1] (Quantitative data requires experimental determination)
Predicted Isoelectric Point (pI)	~8.9 (Estimated)	Theoretical Calculation
Predicted pKa Values	α-COOH: ~2.3, α-NH ₂ : ~9.7, Arg side chain: ~12.5	Based on typical amino acid pKa values[4]
Predicted LogP	(Value requires computational prediction)	Computational Prediction

Note: The pink color of the dipeptide is attributed to a cation- π interaction between the guanidinium moiety of arginine and the indole ring of tryptophan.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **H-Arg-Trp-OH.TFA**.

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification of **H-Arg-Trp-OH.TFA**

- **Resin Preparation:** Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Trp(Boc)-OH.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the tryptophan residue.
- **Amino Acid Coupling:** Couple Fmoc-Arg(Pbf)-OH to the deprotected tryptophan residue using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIEA) in DMF.
- **Final Fmoc Deprotection:** Remove the Fmoc group from the arginine residue using 20% piperidine in DMF.
- **Cleavage and Deprotection:** Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and Pbf) simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- **Peptide Precipitation:** Precipitate the crude peptide by adding cold diethyl ether.
- **Purification:** Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).^{[5][6][7]}
- **Lyophilization:** Lyophilize the purified fractions to obtain H-Arg-Trp-OH as a white to off-white TFA salt.

Characterization

Protocol: Mass Spectrometry Analysis

- **Sample Preparation:** Dissolve a small amount of the purified peptide in a suitable solvent, such as water or a water/acetonitrile mixture.

- Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the dipeptide. The expected $[M+H]^+$ ion for H-Arg-Trp-OH is m/z 361.42.^{[8][9][10]}

Physicochemical Property Determination

Protocol: Solubility Determination

- Stock Solution Preparation: Prepare a high-concentration stock solution of **H-Arg-Trp-OH.TFA** in a suitable solvent (e.g., water).
- Serial Dilutions: Perform serial dilutions of the stock solution.
- Equilibration: Allow the solutions to equilibrate at a controlled temperature.
- Analysis: Determine the concentration of the dissolved peptide in the supernatant of saturated solutions by UV-Vis spectrophotometry (measuring absorbance at ~280 nm due to the tryptophan residue) or by RP-HPLC with a calibration curve.

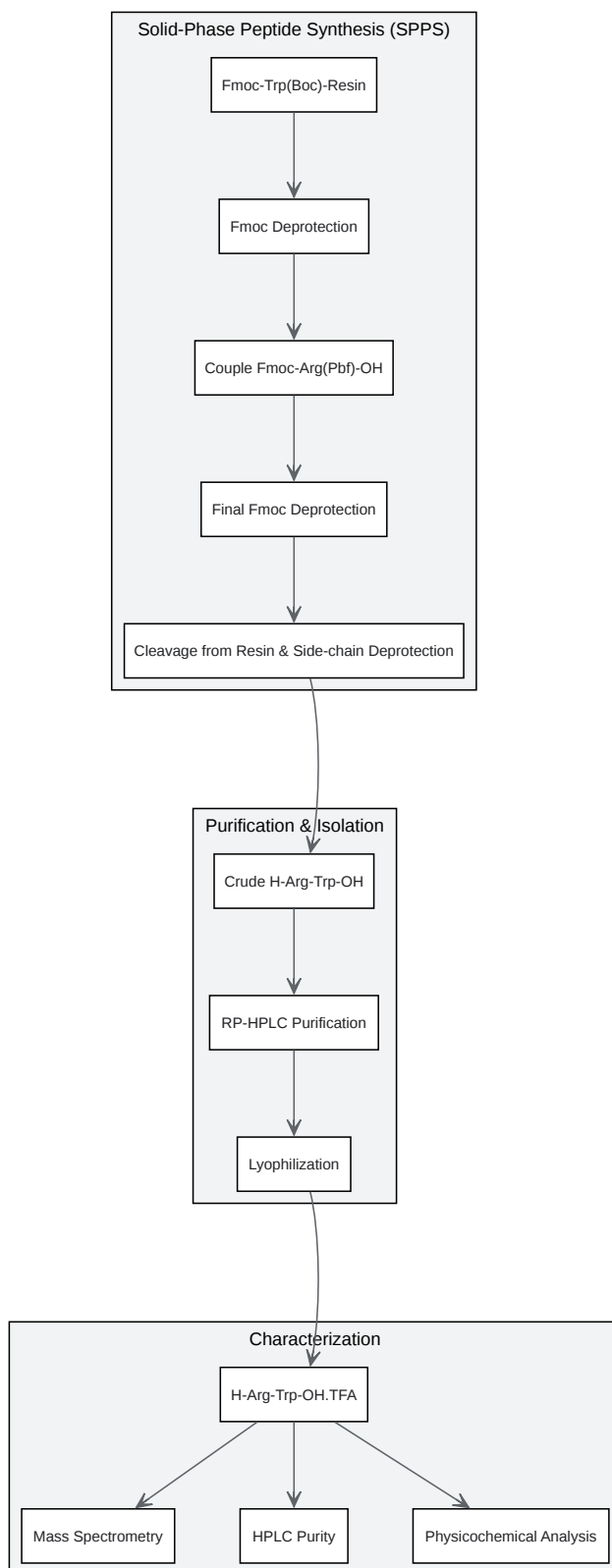
Protocol: pKa Determination by UV-Vis Spectrophotometry

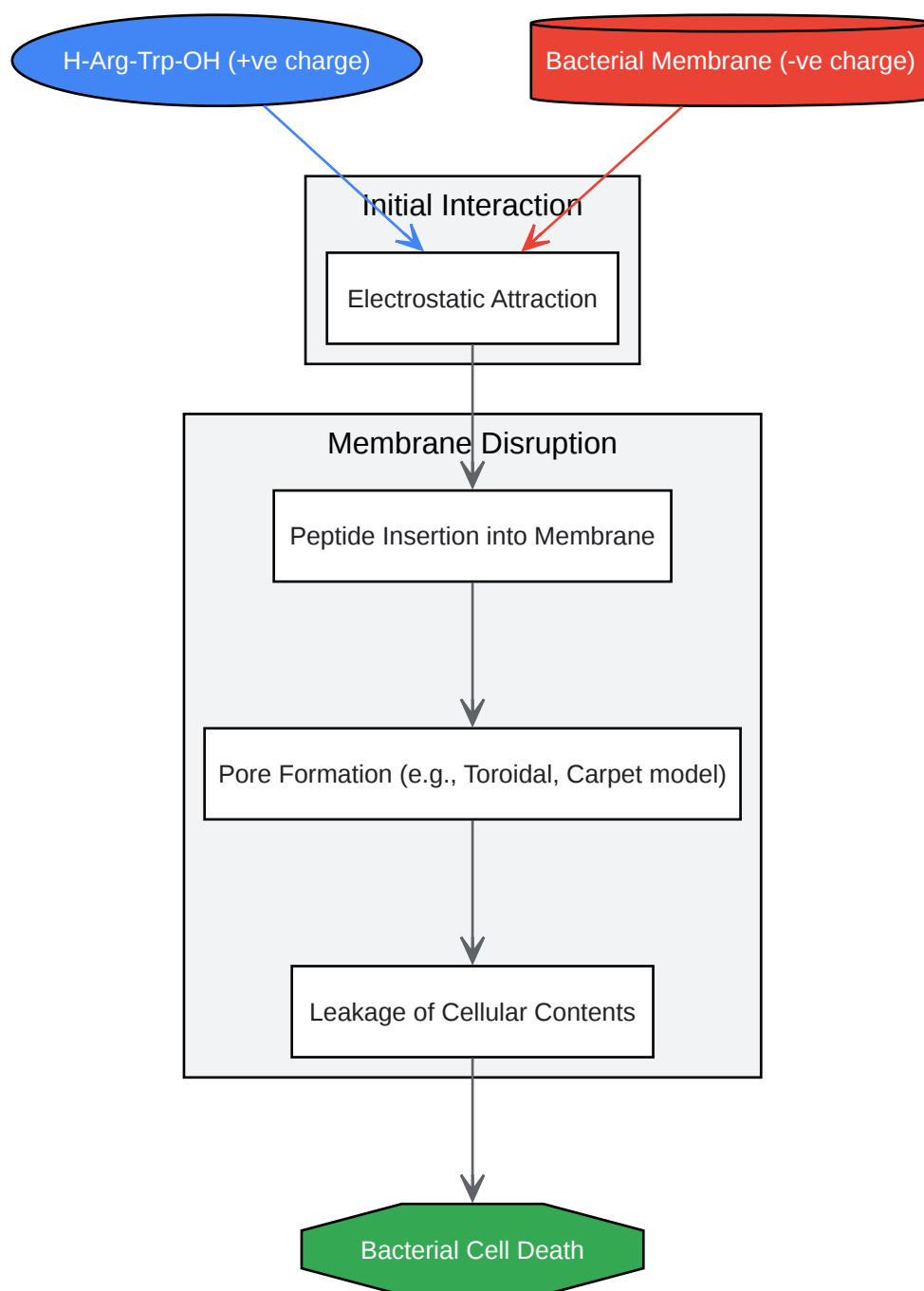
- Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).
- Sample Preparation: Dissolve the peptide in each buffer to a constant final concentration.
- UV-Vis Spectra Measurement: Record the UV-Vis absorption spectrum for each sample.
- Data Analysis: Plot the absorbance at a specific wavelength (where absorbance changes with pH) against the pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups.

Logical and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of **H-Arg-Trp-OH.TFA**.





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